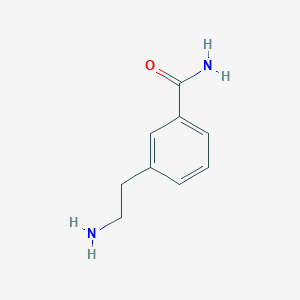
1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound “1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an aminophenyl group, an ethyl group, a triazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other aminophenyl and triazole compounds. For example, the Suzuki-Miyaura coupling reaction is a common method used to form carbon-carbon bonds in complex organic molecules .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The aminophenyl group, ethyl group, triazole ring, and carboxylic acid group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its constituent groups. For example, the aminophenyl group might participate in reactions involving the amino group, and the triazole ring might participate in reactions involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its constituent groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Synthesis of Biologically Active Compounds
- Peptidomimetics and HSP90 Inhibitors: Ferrini et al. (2015) describe the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid as a crucial component in the preparation of peptidomimetics and biologically active compounds. These include HSP90 inhibitors, which are compounds with potential cancer treatment applications (Ferrini et al., 2015).
Antimicrobial Activities
- Activity Against Pathogens: Maji and Haldar (2017) synthesized a new synthetic aromatic ε-amino acid containing a triazole moiety with significant antimicrobial potential against various bacteria including Vibrio cholerae. This research indicates the potential of triazole derivatives in developing new antibiotics or antibacterial agents (Maji & Haldar, 2017).
Material Science Applications
- Corrosion Inhibition: Bentiss et al. (2009) studied the use of a triazole derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, in inhibiting corrosion of mild steel in an acidic medium. This research indicates the potential application of triazole derivatives in material science, particularly in protecting metals from corrosion (Bentiss et al., 2009).
Organic Synthesis
- Building Blocks in Organic Synthesis: Khomenko et al. (2016) highlight the use of carboxylic acid hydrazides in synthesizing ethyl 1,2,4-triazole-3-carboxylates, which serve as important building blocks in organic synthesis (Khomenko et al., 2016).
Fluorescence and Sensing Applications
- Photophysical Properties: Safronov et al. (2020) focused on synthesizing 2-aryl-1,2,3-triazol-4-carboxylic acids and exploring their photophysical properties. These compounds showed bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, indicating potential applications in sensing and monitoring environmental and biological systems (Safronov et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-aminophenyl)-5-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2,12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFTINPHMKNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC(=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)
![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)







![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)


